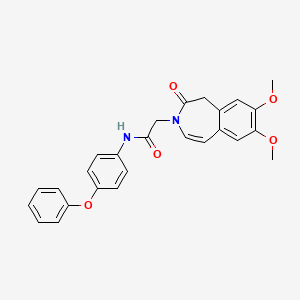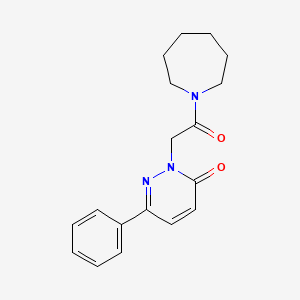
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(4-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse pharmacological properties, including potential applications in medicinal chemistry. This compound is characterized by its complex molecular structure, which includes a benzazepine core, methoxy groups, and a phenoxyphenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving appropriate precursors such as ortho-substituted anilines and ketones.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide and a base.
Attachment of the Phenoxyphenylacetamide Moiety: This step involves the coupling of the benzazepine core with 4-phenoxyphenylacetic acid or its derivatives under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzazepine core.
Reduction: Reduction reactions could target the carbonyl group in the benzazepine core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones, while reduction might produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzazepine Derivatives: Compounds with similar benzazepine cores but different substituents.
Phenoxyphenylacetamides: Compounds with similar phenoxyphenylacetamide moieties but different core structures.
Uniqueness
The uniqueness of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(4-phenoxyphenyl)acetamide lies in its specific combination of functional groups and structural features, which may confer distinct pharmacological properties and applications.
Properties
Molecular Formula |
C26H24N2O5 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C26H24N2O5/c1-31-23-14-18-12-13-28(26(30)16-19(18)15-24(23)32-2)17-25(29)27-20-8-10-22(11-9-20)33-21-6-4-3-5-7-21/h3-15H,16-17H2,1-2H3,(H,27,29) |
InChI Key |
UALCYQKDYBYJCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10983677.png)
![Methyl 5-(propan-2-yl)-2-({[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10983699.png)
![{1-[({[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10983703.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B10983711.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10983716.png)
![N-[4-(2-hydroxyethoxy)phenyl]-2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10983727.png)
![N-[2-(furan-2-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide](/img/structure/B10983740.png)
![methyl N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]glycinate](/img/structure/B10983743.png)
![Furan-2-yl[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B10983745.png)
methanone](/img/structure/B10983757.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B10983764.png)
![1-[3-(1H-benzimidazol-2-yl)propyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10983768.png)

![methyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B10983778.png)
